1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
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Overview
Description
1-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core with an aminoethyl side chain. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with ethyl acetoacetate, followed by cyclization and subsequent reduction to yield the desired product. The reaction conditions often include the use of catalysts such as palladium on carbon and hydrogen gas for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further modify the tetrahydroquinoline core.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
1-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl side chain allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable compound for studying biochemical pathways and developing new drugs.
Comparison with Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the aminoethyl side chain.
Tetrahydroquinoline: Similar to the target compound but without the specific substitution pattern.
2-Aminoethyl derivatives: Compounds with similar side chains but different core structures.
Uniqueness: 1-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-aminoethyl)-3,4-dihydroquinolin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-7-8-13-10-4-2-1-3-9(10)5-6-11(13)14;/h1-4H,5-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXNDUBHQVUNNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=CC=CC=C21)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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